N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus .
Mode of Action
The interaction of this compound with its target, the H5N1 virus, results in the inhibition of the virus. The compound’s structure–activity relationship (SAR) studies have shown that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) significantly influences its anti-influenza activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the influenza A H5N1 virus. By inhibiting the virus, the compound disrupts the viral replication process, thereby affecting the downstream effects associated with the spread of the virus .
Pharmacokinetics
The compound’s potent inhibitory activity against the h5n1 virus suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the influenza A H5N1 virus. This results in a decrease in the spread of the virus, potentially reducing the severity of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amide Bond Formation: The acid chloride is then reacted with 2-(morpholinoethyl)amine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-(2-(3-methoxyphenyl)-2-piperidinoethyl)furan-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a morpholine ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)16(20-7-10-23-11-8-20)13-19-18(21)17-6-3-9-24-17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGIYZKVCFVBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.